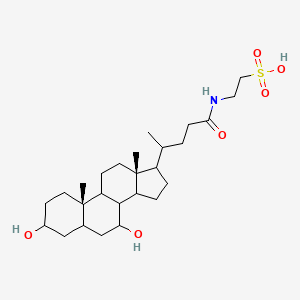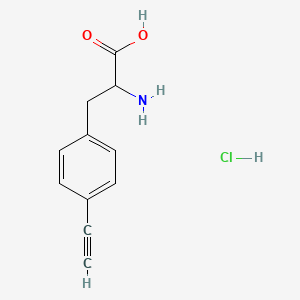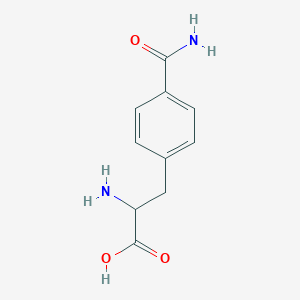
Ursodeoxycholic acid;UDCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .
Analyse Chemischer Reaktionen
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 7-oxo-ursodeoxycholic acid and reduced back to ursodeoxycholic acid using specific enzymes .
Common Reagents and Conditions: Common reagents used in these reactions include chromium trioxide for oxidation and Raney nickel for catalytic hydrogenation. Conditions often involve moderate temperatures (40-80°C) and atmospheric or slightly elevated pressures .
Major Products: The major products formed from these reactions include 7-oxo-ursodeoxycholic acid and other hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Ursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Used to treat primary biliary cholangitis, gallstones, and other liver-related diseases.
Industry: Employed in the production of pharmaceuticals and as a precursor for other bile acids.
Wirkmechanismus
Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids in the bile acid pool. It reduces cholesterol secretion from the liver and fractional reabsorption of cholesterol by the intestine, resulting in decreased cholesterol content in bile and bile stones . It also targets the farnesoid X receptor (FXR) and various other nuclear receptors, improving cellular autophagy, apoptosis, and mitochondrial functions .
Vergleich Mit ähnlichen Verbindungen
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less tolerance in humans.
Cholic acid: Another primary bile acid that is more toxic compared to ursodeoxycholic acid.
Obeticholic acid: A synthetic bile acid derivative used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, making it less toxic and more suitable for long-term use in treating liver diseases. It also exhibits immunomodulating and chemoprotective effects that are not observed in other bile acids .
Eigenschaften
Molekularformel |
C26H45NO6S |
|---|---|
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |
InChI-Schlüssel |
BHTRKEVKTKCXOH-KGKMONJUSA-N |
Isomerische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)

![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
